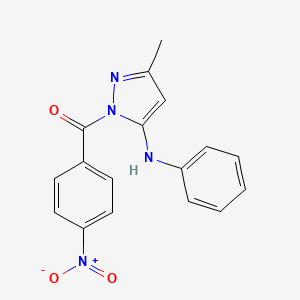![molecular formula C13H18N4O2 B2685693 1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid CAS No. 890624-27-8](/img/structure/B2685693.png)
1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1’-Butyl-3’,5’-dimethyl-1H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid” is a chemical compound with the molecular formula C13H18N4O2 and a molecular weight of 262.31 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C13H18N4O2. It contains a bipyrazolyl ring, which is a type of heterocyclic compound. The “1’-Butyl-3’,5’-dimethyl” part of the name indicates the presence of a butyl group and two methyl groups attached to the bipyrazolyl ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Complexation and Molecular Recognition
Studies have shown that certain compounds with carboxylic acid functional groups, similar to "1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid," exhibit complexation behaviors with nucleotide bases and other molecules. This complexation involves hydrogen bonds and π-stacking interactions, significantly influenced by the microenvironment around the carboxylic acid group. Such interactions are crucial for understanding molecular recognition processes and designing molecular tweezers or receptors (Zimmerman, Wu, & Zeng, 1991).
Supramolecular Architectures
The ability of carboxylic acid derivatives to form supramolecular architectures through hydrogen bonding has been extensively researched. For instance, cocrystallization of N-donor type compounds with carboxylic acids leads to the formation of binary molecular cocrystals, showcasing the effects of hydrogen bonding on crystal packing. This insight is pivotal for crystal engineering and the development of materials with specific physical and chemical properties (Wang et al., 2011).
Conformation in Solid State
Research into the solid-state conformation of pyrazole derivatives, akin to "this compound," reveals insights into s-cis and s-trans crystallization. Such studies are crucial for understanding molecular geometry and its impact on the physical and chemical properties of materials, which can have implications for pharmaceuticals, polymers, and materials science (Zimmer et al., 2018).
Corrosion Inhibition
Theoretical studies on bipyrazole derivatives suggest potential applications as corrosion inhibitors. By understanding the molecular structure and electronic properties, researchers can predict the effectiveness of such compounds in protecting metals from corrosion, which is vital for industrial applications (Wang et al., 2006).
Supramolecular Assemblies
Investigations into supramolecular assemblies involving benzene-1,3,5-tricarboxylic acid and substituted pyrazoles highlight the role of hydrogen bonding in forming varied supramolecular frameworks. These studies contribute to the understanding of molecular assembly processes and the design of new materials with potential applications in catalysis, separation, and sensing technologies (Singh, Tomar, & Kashyap, 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1-butyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-4-5-6-17-9(3)12(8(2)16-17)10-7-11(13(18)19)15-14-10/h7H,4-6H2,1-3H3,(H,14,15)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUAMELCXIVJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
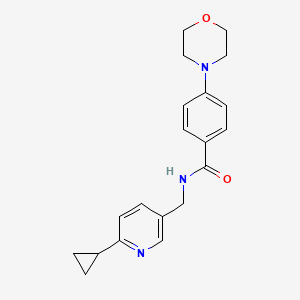

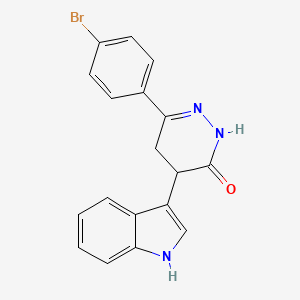
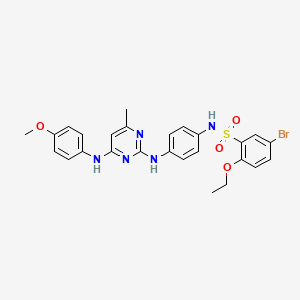
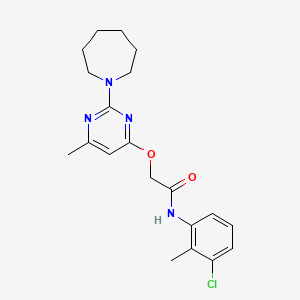
![2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2685618.png)
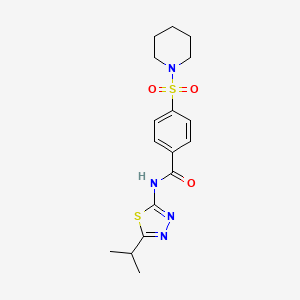
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2685620.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2685621.png)
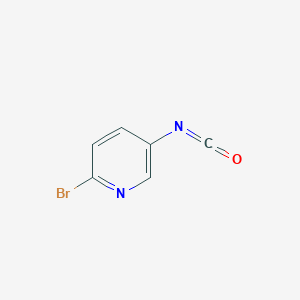
![5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2685628.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2685630.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2685632.png)
